molecular formula C18H23N3O3S B2475346 2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide CAS No. 324567-12-6

2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide

Cat. No.: B2475346
CAS No.: 324567-12-6
M. Wt: 361.46
InChI Key: YDQJIGDLGINZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyano group, a diethylamino phenyl group, and a thiolan ring with a dioxo substitution. This compound is of interest due to its potential use in dye-sensitized solar cells (DSSC) and other optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form an intermediate, which is then reacted with a thiolane derivative under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in optoelectronics and other fields .

Properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-3-21(4-2)17-7-5-14(6-8-17)11-15(12-19)18(22)20-16-9-10-25(23,24)13-16/h5-8,11,16H,3-4,9-10,13H2,1-2H3,(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJIGDLGINZFE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.